2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
- This compound is a complex organic molecule with a distinctive structure. It contains a phenolic group, a triazine ring, and a hydrazine moiety.
- The presence of the hydrazine group suggests potential reactivity and biological activity.
- Further investigation is needed to understand its properties fully.
Preparation Methods
Synthetic Routes: The synthesis of this compound likely involves multiple steps.
Reaction Conditions: The specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) are often used in Suzuki–Miyaura couplings.
Major Products: The products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development.
Industry: Applications in dyes, pigments, or other specialty chemicals are possible.
Mechanism of Action
- Understanding the mechanism requires detailed studies. It likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
- Similar compounds include other hydrazine-containing molecules, phenolic derivatives, and triazine-based structures.
- Uniqueness: Its specific combination of functional groups sets it apart.
Remember that further research and experimental data are essential to fully characterize this compound
Properties
Molecular Formula |
C21H21FN8O3 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C21H21FN8O3/c22-15-4-6-16(7-5-15)24-19-25-20(27-21(26-19)29-10-2-1-3-11-29)28-23-13-14-12-17(30(32)33)8-9-18(14)31/h4-9,12-13,31H,1-3,10-11H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
IBMITUZMADBVBV-YDZHTSKRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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